molecular formula C17H19N5O B5712270 N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine

N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine

Katalognummer B5712270
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: KIPUAQAGASQCSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine, commonly known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays an important role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been associated with various types of cancer, making it an attractive target for cancer therapy.

Wirkmechanismus

PD153035 binds to the ATP-binding site of the N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine and downstream signaling molecules, such as AKT and ERK. This leads to the inhibition of cell proliferation and survival. PD153035 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Vorteile Und Einschränkungen Für Laborexperimente

PD153035 has several advantages as a research tool. It is highly selective for N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine and does not inhibit other tyrosine kinases. This makes it a useful tool for studying the specific role of N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine in cancer biology. However, PD153035 has some limitations as a research tool. It is a small molecule inhibitor that can be difficult to deliver to cells in vivo. Additionally, it has a short half-life and can be rapidly metabolized, making it difficult to maintain therapeutic concentrations in vivo.

Zukünftige Richtungen

There are several future directions for research on PD153035. One potential direction is the development of more potent and selective N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine inhibitors. Another direction is the investigation of the use of PD153035 in combination with other cancer therapies, such as radiation or chemotherapy. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of PD153035 in vivo, in order to optimize its therapeutic potential.

Synthesemethoden

PD153035 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-chloro-4-methoxy-5-nitrobenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with 2-ethoxy-5-methyl-4-nitroaniline to form the final product, PD153035.

Wissenschaftliche Forschungsanwendungen

PD153035 has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that PD153035 inhibits the growth of various cancer cell lines, including lung, breast, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Eigenschaften

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-5-23-13-6-7-15-14(9-13)12(4)20-17(21-15)22-16-18-10(2)8-11(3)19-16/h6-9H,5H2,1-4H3,(H,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPUAQAGASQCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.